Demethoxycurcumin-d7: A Technical Guide for Researchers
Demethoxycurcumin-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Demethoxycurcumin-d7, a deuterated analog of the natural curcuminoid, Demethoxycurcumin. This document details its chemical structure, available physicochemical data, and relevant experimental protocols. Furthermore, it visualizes a key signaling pathway influenced by this class of compounds, offering a valuable resource for researchers in pharmacology, drug discovery, and analytical chemistry.
Chemical Structure and Properties
Demethoxycurcumin is a principal curcuminoid found in turmeric (Curcuma longa) and is structurally similar to curcumin, differing by the absence of one methoxy group on one of its phenyl rings.[1] Its deuterated form, Demethoxycurcumin-d7, is a valuable tool in metabolic and pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification.
The chemical structure of Demethoxycurcumin is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione. The molecular formula for Demethoxycurcumin is C₂₀H₁₈O₅.[1] For Demethoxycurcumin-d7, the molecular formula is C₂₀H₁₁D₇O₅, indicating the replacement of seven hydrogen atoms with deuterium.[2][3] Based on the systematic nomenclature "(E,E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7", it is inferred that the seven deuterium atoms are located on the heptadiene central chain of the molecule.
Note: While the precise, experimentally verified locations of the seven deuterium atoms on the heptadiene chain are not explicitly available in the reviewed literature, the provided nomenclature strongly suggests this placement. The following diagram illustrates this inferred structure.
Figure 1: Inferred chemical structure of Demethoxycurcumin-d7.
Physicochemical Data
The following table summarizes the key physicochemical properties of Demethoxycurcumin and its deuterated analog.
| Property | Demethoxycurcumin | Demethoxycurcumin-d7 |
| Molecular Formula | C₂₀H₁₈O₅ | C₂₀H₁₁D₇O₅ |
| Molecular Weight | 338.35 g/mol | 345.4 g/mol [2] |
| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7 |
| Synonyms | Curcumin II, Desmethoxycurcumin | Curcumin II-d7, Desmethoxycurcumin-d7 |
| Appearance | Solid | No Data Available |
| Melting Point | 168 °C | No Data Available |
Spectroscopic Data
| Analytical Technique | Ionization Mode | m/z [Fragment] |
| LC-MS/MS | Positive | 339.4 [M+H]⁺, 177.3, 147.2 |
| LC-MS/MS | Negative | 337.3 [M-H]⁻, 216.9, 186.8 |
Data sourced from a high-throughput quantification method of curcuminoids in human plasma.
Experimental Protocols
This section outlines generalized experimental protocols for the synthesis and analysis of deuterated curcuminoids, based on established methodologies for similar compounds.
Synthesis of Deuterated Curcuminoids
The synthesis of deuterated curcuminoids can be achieved through modifications of established methods for curcuminoid synthesis. A common approach involves the condensation of a deuterated β-diketone with appropriate aromatic aldehydes.
Materials:
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Deuterated acetylacetone (or other suitable β-diketone)
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Vanillin
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4-hydroxybenzaldehyde
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Boron trifluoride etherate (BF₃·OEt₂)
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n-Butylamine
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Ethyl acetate
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Hydrochloric acid (HCl)
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Methanol (MeOH)
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Protection of the β-diketone: The deuterated β-diketone is reacted with boron trifluoride etherate in a suitable solvent like dichloromethane to form a stable boron complex. This protects the reactive methylene group.
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Condensation Reaction: The boron complex is then reacted with a mixture of vanillin and 4-hydroxybenzaldehyde in the presence of a catalyst such as n-butylamine. This reaction is typically carried out in a solvent like ethyl acetate.
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Hydrolysis: The resulting curcuminoid-boron complex is hydrolyzed to yield the free curcuminoid. This can be achieved by treatment with a mild acid, such as dilute HCl, or by using aqueous methanol.
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Purification: The crude product is then purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the desired deuterated demethoxycurcumin.
Analysis by HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of Demethoxycurcumin-d7, particularly when used as an internal standard.
Instrumentation:
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HPLC system with a C18 reversed-phase column
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.
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Column Temperature: Maintained at a constant temperature, for instance, 40°C.
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Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be used.
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Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
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Precursor and Product Ions: Specific precursor-to-product ion transitions for Demethoxycurcumin and Demethoxycurcumin-d7 need to be determined by direct infusion and optimized. For Demethoxycurcumin, transitions such as m/z 339.4 → 177.3 (positive mode) or m/z 337.3 → 216.9 (negative mode) can be monitored. The corresponding transitions for the d7 analog would be shifted by +7 Da.
Sample Preparation (from plasma):
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Protein Precipitation: Plasma samples are treated with a cold organic solvent like acetonitrile to precipitate proteins.
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Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed.
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Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase composition.
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Centrifugation: The reconstituted sample is centrifuged to remove any particulate matter before injection into the HPLC system.
Biological Activity and Signaling Pathways
Demethoxycurcumin, like other curcuminoids, exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
A significant body of research indicates that demethoxycurcumin exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammatory responses.
The following diagram illustrates the inhibitory effect of Demethoxycurcumin on the NF-κB and MAPK signaling cascades, which are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Figure 2: Inhibition of NF-κB and MAPK pathways by Demethoxycurcumin.
This guide provides foundational information for researchers working with Demethoxycurcumin-d7. For specific applications, further optimization of experimental protocols is recommended. The use of deuterated standards like Demethoxycurcumin-d7 is crucial for advancing our understanding of the pharmacokinetics and therapeutic potential of natural products.
